molecular formula C20H22N2O2S B12542179 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- CAS No. 651335-23-8

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-

Cat. No.: B12542179
CAS No.: 651335-23-8
M. Wt: 354.5 g/mol
InChI Key: QEHROPQBIMVRSV-UHFFFAOYSA-N
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Description

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to a 4-methylphenyl ring and a pyrrolidinylmethyl group, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- typically involves multiple steps, starting with the formation of the indole core. The sulfonylation of the indole is achieved using sulfonyl chlorides under basic conditions. The pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole core can interact with various receptors and enzymes, modulating their activity. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(2-pyrrolidinylmethyl)-
  • 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-pyrrolidinylmethyl)-
  • 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-

Uniqueness

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is unique due to the specific positioning of the pyrrolidinylmethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole core with the sulfonyl and pyrrolidinylmethyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

CAS No.

651335-23-8

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(pyrrolidin-3-ylmethyl)indole

InChI

InChI=1S/C20H22N2O2S/c1-15-6-8-17(9-7-15)25(23,24)20-14-22(13-16-10-11-21-12-16)19-5-3-2-4-18(19)20/h2-9,14,16,21H,10-13H2,1H3

InChI Key

QEHROPQBIMVRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCNC4

Origin of Product

United States

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